methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
Description
Methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is a coumarin-derived ester featuring a phenyl substituent at the 4-position of the chromen ring and a methyl propanoate group at the 7-position. Coumarins are widely studied for their optical properties, biological activities, and applications in materials science. The synthesis of this compound likely involves esterification of the corresponding propanoic acid derivative (e.g., 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoic acid, MFCD00708043 ). Its structure is characterized by a planar chromen core, with the phenyl group contributing to π-π stacking interactions and the ester moiety influencing solubility and reactivity.
Properties
IUPAC Name |
methyl 2-(2-oxo-4-phenylchromen-7-yl)oxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12(19(21)22-2)23-14-8-9-15-16(13-6-4-3-5-7-13)11-18(20)24-17(15)10-14/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGMDUSTGDINRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include heating and refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Research indicates that methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate exhibits significant antimicrobial properties. It has been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication, thereby demonstrating potential as an antibiotic agent. In vitro studies have revealed its effectiveness against various strains of bacteria, suggesting its potential use in treating bacterial infections.
1.2 Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Studies have demonstrated that it can reduce levels of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This property makes it a candidate for developing treatments for inflammatory diseases.
1.3 Antioxidant Effects
this compound has shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress. This antioxidant property is crucial for its potential applications in preventing oxidative damage associated with various diseases, including neurodegenerative disorders.
Material Science Applications
2.1 Polymer Chemistry
In material science, this compound has been utilized as a building block in the synthesis of novel polymeric materials. Its unique chemical structure allows for the modification of polymer properties, enhancing characteristics such as thermal stability and mechanical strength.
2.2 Photovoltaic Materials
Recent studies have explored the incorporation of this compound into organic photovoltaic devices. The compound's ability to absorb light and convert it into electrical energy makes it a promising candidate for improving the efficiency of solar cells.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include inhibition of specific enzymes or modulation of signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of Methyl 2-[(2-Oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate and Analogues
Key Comparisons
Electronic and Optical Properties
- Nitro-Substituted Analogue (Ethyl 2-{[4-(3-nitrophenyl)-2-oxo-2H-chromen-7-yl]oxy}propanoate): The nitro group introduces strong electron-withdrawing effects, red-shifting UV-Vis absorption maxima compared to the phenyl-substituted parent compound .
Solubility and Reactivity
Biological Activity
Methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate, a derivative of coumarin, has garnered attention due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound is characterized by the following structural formula:
Its synthesis typically involves the coupling of 4-hydroxycoumarin with propanoic acid derivatives, leading to the formation of the methyl ester. Various methods have been employed to optimize yield and purity, including solvent extraction and chromatographic techniques.
1. Antioxidant Properties
Several studies have indicated that this compound exhibits significant antioxidant activity. This is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. In vitro assays demonstrated that the compound effectively protects cellular components from oxidative stress, suggesting its potential in preventing oxidative damage in various diseases.
2. Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties. Research indicates that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli. These findings suggest that it may be beneficial in treating inflammatory conditions like arthritis and other chronic inflammatory diseases.
3. Neuroprotective Activity
A notable study highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. It was found to inhibit acetylcholinesterase (AChE) with an IC50 value of 13.5 ± 1.7 nM, indicating its potential as an anti-amnestic agent. This activity suggests that it could be explored for therapeutic uses in conditions such as Alzheimer's disease.
Case Study 1: Acute Kidney Injury
In a study focusing on acute kidney injury (AKI), this compound was evaluated for its protective effects against renal cell apoptosis. The results showed a marked reduction in tubular lesions and apoptosis rates in treated groups compared to controls, indicating its potential as a therapeutic candidate for AKI management .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Tubular Lesions (Score) | 3.5 | 1.0 |
| Apoptosis Rate (%) | 40% | 15% |
| Inflammatory Cytokines (pg/mL) | 200 | 80 |
Case Study 2: Cancer Cell Lines
The compound's antiproliferative activity was assessed against various cancer cell lines, including breast and colon cancer cells. The results indicated significant inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. This underscores its potential application in cancer therapy.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for methyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate?
- Methodology : The compound is synthesized via nucleophilic substitution. React 7-hydroxy-4-phenylcoumarin with methyl 2-bromopropanoate in anhydrous acetone or ethanol under reflux (80–90°C) for 12–24 hours. Use potassium carbonate (K₂CO₃) as a base to deprotonate the hydroxyl group. Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane 1:4) or recrystallization from ethanol .
- Key Considerations : Monitor reaction progress via TLC. Adjust solvent polarity during purification to isolate the ester product efficiently.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the chromene core (δ 6.2–6.8 ppm for aromatic protons) and ester group (δ 3.7–4.2 ppm for methoxy protons) .
- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ether linkages (C-O at ~1200 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., m/z 338.4 for [M+H]⁺) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Anticancer Activity : Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Anti-inflammatory Potential : Measure inhibition of TNF-α or IL-6 in LPS-induced macrophages via ELISA .
- Antioxidant Capacity : Assess DPPH radical scavenging activity at 517 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodology :
- Solvent Selection : Replace acetone with DMF to enhance solubility of intermediates .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitution .
- Temperature Control : Use microwave-assisted synthesis (60–100°C, 30–60 minutes) to reduce reaction time .
- Data Analysis : Compare yields via HPLC (C18 column, acetonitrile/water gradient) and optimize for >85% purity .
Q. How do substituent variations on the chromene core influence biological activity?
- Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Functional Group | Biological Impact | Source |
|---|---|---|---|
| 4-Phenyl | Methyl ester | Enhanced anticancer activity (IC₅₀ = 12 µM vs. MCF-7) | |
| 7-Oxypropanoate | Ethyl vs. Methyl | Methyl improves solubility but reduces cytotoxicity (IC₅₀ increases by 40%) | |
| 3-Halogenation | Chlorine | Increases antioxidant capacity (EC₅₀ = 8 µM vs. DPPH) |
- Experimental Design : Synthesize derivatives with halogen, alkyl, or methoxy groups and test in parallel assays .
Q. What computational strategies predict binding modes to target enzymes?
- Methodology :
- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 or DNA gyrase. Set grid parameters to cover the active site (20 ų) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes .
- QSAR Modeling : Develop regression models linking logP and polar surface area to IC₅₀ values .
Q. How can contradictions in reported biological data be resolved?
- Case Study : Discrepancies in anticancer activity (e.g., IC₅₀ = 12 µM vs. 45 µM) may arise from:
- Cell Line Variability : Test across multiple lines (e.g., MDA-MB-231 vs. HepG2) .
- Assay Conditions : Standardize incubation time (48 hours) and serum concentration (10% FBS) .
- Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
